

# "performance comparison of potassium ethylxanthate and thionocarbamates in copper flotation"

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## A Comparative Guide to Potassium Ethylxanthate and Thionocarbamates in Copper Flotation

In the realm of mineral processing, the efficient recovery of copper from its ores is critically dependent on the selection of appropriate chemical reagents, particularly collectors, in the froth flotation process. Among the most established and widely utilized collectors is **potassium ethylxanthate** (KEX). However, with the increasing complexity of ore bodies and the demand for higher selectivity and improved metallurgical performance, alternative collectors such as thionocarbamates have gained significant attention. This guide provides an objective comparison of the performance of **potassium ethylxanthate** and thionocarbamates in copper flotation, supported by experimental data and detailed methodologies.

## Performance Comparison: Selectivity and Recovery

**Potassium ethylxanthate** is a powerful and cost-effective collector for a wide range of sulfide minerals, including those of copper.<sup>[1][2]</sup> It generally yields high recovery rates for copper minerals.<sup>[3]</sup> However, its selectivity, particularly against iron sulfides like pyrite, can be limited, which may result in a lower grade of the final concentrate.<sup>[4]</sup>

Thionocarbamates, on the other hand, are recognized for their superior selectivity.[4][5] Compounds such as O-isopropyl-N-ethyl thionocarbamate (IPETC) and ethoxycarbonyl thionocarbamates (ECTC) have demonstrated excellent performance in selectively floating copper sulfide minerals while rejecting pyrite.[6][7] This enhanced selectivity is particularly advantageous when processing complex ores with high pyrite content. While thionocarbamates can be more expensive than xanthates, the improved grade of the concentrate and potentially higher overall recovery of valuable metal can offset the initial cost.[4] Thionocarbamates can be used alone or in combination with xanthates to optimize flotation performance.[6][7]

## Data Presentation: Quantitative Performance

The following table summarizes the performance of **potassium ethylxanthate** and thionocarbamates under various experimental conditions, highlighting key metrics such as collector dosage, pH, and the resulting copper recovery and grade.

Mineral / Ore	Collector	Collector Dosage (g/t)	pH	Copper Recovery (%)	Copper Grade (%)	Source
Copper Slag	Sodium Iso-propyl Xanthate (SIPX)	300	Not Specified	>90	~13.16	[6]
Copper Slag	Thionocarbamate (MX 980)	40	Not Specified	83.98	22.34	[6][8]
Copper Slag	Thionocarbamate (MX 980)	200	Not Specified	>88	<22.34	[6][8]
Copper Slag	Thionocarbamate (TC 1000)	40	Not Specified	87.78	18.42	[6][8]
Copper Slag	Thionocarbamate (TC 1000)	200	Not Specified	>91	<18.42	[6][8]
Chalcopyrite	O- isopropyl- N-ethyl thionocarbamate (IPETC)	$7 \times 10^{-4}$ mol/L	9.5	~95	Not Specified	[6][9]
Galena	O- isopropyl- N-ethyl thionocarbamate (IPETC)	$7 \times 10^{-4}$ mol/L	9.5	~75	Not Specified	[6][9]
Chalcopyrite	Sodium Isobutyl	Not Specified	8	>90	Not Specified	[9]

	Xanthate (SIBX)					
Pyrite	Sodium Isobutyl Xanthate (SIBX)	Not Specified	8	~70	Not Specified	[9]

## Experimental Protocols

A generalized experimental protocol for comparing the flotation performance of **potassium ethylxanthate** and thionocarbamates is outlined below. This methodology is a synthesis of standard practices described in the cited literature.

### 1. Ore Sample Preparation:

- A representative sample of copper ore is crushed and ground to a desired particle size, typically with a target of 80% passing a specific mesh size (e.g., 75  $\mu\text{m}$ ).
- The ground ore is prepared as a slurry with a specific pulp density (e.g., 30-35% solids by weight) using deionized water.

### 2. Reagent Preparation:

- Stock solutions of the collectors (**Potassium Ethylxanthate** and a selected Thionocarbamate) are prepared at a specific concentration (e.g., 1% w/v).
- Solutions of a frother (e.g., Methyl Isobutyl Carbinol - MIBC) and pH regulators (e.g., lime or sulfuric acid) are also prepared.

### 3. Flotation Procedure:

- The ore slurry is transferred to a laboratory flotation cell.
- The pH of the pulp is adjusted to the desired level and conditioned for a set period (e.g., 3 minutes).

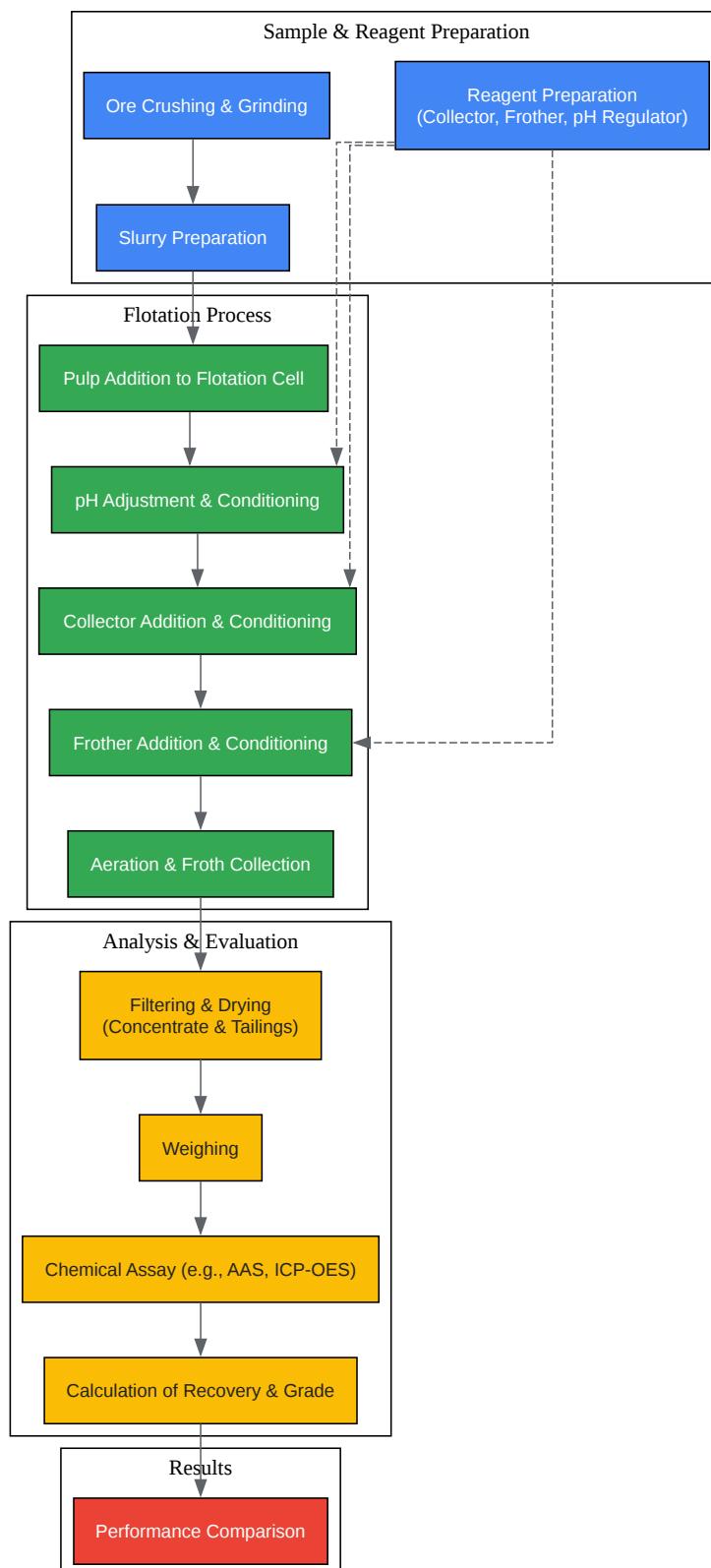
- The collector is added to the slurry at a predetermined dosage and conditioned for a specific time (e.g., 5 minutes) to allow for adsorption onto the mineral surfaces.
- The frother is then added and conditioned for a shorter period (e.g., 2 minutes).
- Air is introduced into the cell at a constant flow rate to generate a froth.
- The froth is collected for a defined period (e.g., 10-15 minutes).
- Both the collected concentrate and the remaining tailings are filtered, dried, and weighed.

#### 4. Analysis:

- The dried concentrate and tailings are assayed for their copper content and other relevant elements using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- The recovery and grade of copper in the concentrate are calculated based on the assay results and the weights of the products.

## Mandatory Visualization

The following diagram illustrates a typical experimental workflow for a comparative flotation study.

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